2-(3-Methylbenzyl)piperazine

GABA-A receptor Neuropharmacology Structure-activity relationship

This meta-methylbenzylpiperazine isomer is not interchangeable with para- or ortho- variants. Direct comparative studies demonstrate 1.5-fold greater GABA-A receptor inhibition than 4MBP and 2.1-fold over 2MBP at 100 μM. The AChE/BuChE dual inhibitory activity (BuChE IC50=2.3 μM) makes this a validated intermediate for Alzheimer's-targeted lead optimization. Select this specific regioisomer for reproducible SAR in sigma receptor, cholinergic, and GABAergic research programs.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B12598389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbenzyl)piperazine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2CNCCN2
InChIInChI=1S/C12H18N2/c1-10-3-2-4-11(7-10)8-12-9-13-5-6-14-12/h2-4,7,12-14H,5-6,8-9H2,1H3
InChIKeyRBJVOJBOYPZNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbenzyl)piperazine for Research: Structure, Class, and Basic Properties


2-(3-Methylbenzyl)piperazine (also referred to as 1-(3-methylbenzyl)piperazine, 3MBP, CAS 5321-48-2) is a monosubstituted benzylpiperazine derivative with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol [1]. The compound consists of a piperazine core bearing a 3-methylbenzyl substituent at the N1 position [2]. This structural configuration belongs to the broader class of substituted benzylpiperazines, which are extensively utilized as building blocks and pharmacophores in medicinal chemistry research [2].

Why 2-(3-Methylbenzyl)piperazine Cannot Be Interchanged with Generic Benzylpiperazine Analogs


Substituted benzylpiperazines are not interchangeable building blocks; the position and nature of substituents on the benzyl ring dictate the three-dimensional geometry of the molecule, which in turn governs interactions with biological targets and influences physicochemical properties [1]. As explicitly demonstrated in GABA-A receptor inhibition studies, regioisomers bearing identical substituents at different positions (meta vs. para) yield divergent pharmacological profiles due to altered steric and electronic interactions at the binding interface [2]. Consequently, procurement decisions based solely on generic 'benzylpiperazine' classification, without rigorous consideration of substitution pattern, carry a high risk of experimental failure and non-reproducible results [1].

Quantitative Evidence for 2-(3-Methylbenzyl)piperazine Differentiation from Close Analogs


Direct Head-to-Head Comparison: 3MBP vs. 4MBP in Human GABA-A Receptor Inhibition

In a direct head-to-head comparison of human GABA-A receptor function, 1-(3-methylbenzyl)piperazine (3MBP) and its para-substituted regioisomer 1-(4-methylbenzyl)piperazine (4MBP) exhibited divergent inhibitory activities, establishing that the meta-methyl substitution pattern confers measurably different pharmacological properties [1].

GABA-A receptor Neuropharmacology Structure-activity relationship

Direct Head-to-Head Comparison: 3MBP vs. 2MBP in GABA-A Receptor Modulation

The same study also directly compared 1-(3-methylbenzyl)piperazine (3MBP) with its ortho-substituted regioisomer 1-(2-methylbenzyl)piperazine (2MBP), revealing an even larger difference in GABA-A receptor inhibition [1].

GABA-A receptor Positional isomer Receptor modulation

Cross-Study Comparable: Meta-Methyl Substituent Confers Dual Cholinesterase Inhibitory Activity

While unsubstituted benzylpiperazine parent compounds exhibit no cholinesterase inhibitory activity, the hybrid molecule ALA-1-(3-methylbenzyl)piperazine (incorporating the 3-methylbenzylpiperazine moiety) demonstrates potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1].

Cholinesterase inhibition Alzheimer's disease Enzyme kinetics

Cross-Study Comparable: Meta-Methyl Substituent Modulates Sigma Receptor Affinity

In a systematic SAR study of arylalkyl 4-benzylpiperazine derivatives, meta-substitution on the benzyl ring produced distinct sigma receptor binding profiles compared to other substitution patterns, establishing that the position of the methyl group materially influences ligand-receptor interactions [1].

Sigma receptor CNS pharmacology Ligand binding

Class-Level Inference: Meta-Substitution Alters Physicochemical Properties Critical for Formulation and Assay Design

Substitution pattern on the benzyl ring of piperazine derivatives influences key physicochemical parameters including lipophilicity (clogP) and hydrogen bonding capacity, which directly impact solubility, membrane permeability, and assay compatibility [1].

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research Applications for 2-(3-Methylbenzyl)piperazine Based on Comparative Evidence


CNS Receptor Pharmacology: Probing Substitution-Dependent GABA-A Receptor Modulation

Given the direct comparative data showing 3MBP exhibits 1.5-fold greater GABA-A receptor inhibition than 4MBP and 2.1-fold greater inhibition than 2MBP at 100 μM [1], this compound is specifically suited for structure-activity relationship studies examining how benzyl substitution position (meta vs. ortho vs. para) affects GABAergic signaling. Researchers investigating novel modulators of inhibitory neurotransmission should preferentially select the meta-substituted variant when exploring steric and electronic determinants of piperazine-receptor interactions [1].

Cholinesterase Inhibitor Development: Mixed-Type Inhibition via 3-Methylbenzylpiperazine Scaffolds

The demonstrated dual AChE/BuChE inhibitory activity of ALA-1-(3-methylbenzyl)piperazine (BuChE IC50 = 2.3 μM; AChE IC50 = 30.31 μM) [1], contrasted with the complete inactivity of unsubstituted benzylpiperazine parent compounds, positions the 3-methylbenzylpiperazine moiety as a validated structural component for designing mixed-type cholinesterase inhibitors (Ki = 2.91 μM for BuChE) [1]. Research programs targeting Alzheimer's disease or related cholinergic dysfunction may benefit from incorporating this specific substitution pattern into lead optimization campaigns.

Sigma Receptor Ligand Discovery: Exploiting Meta-Substitution Selectivity Profiles

SAR studies on arylalkyl benzylpiperazine derivatives have established that meta-substitution on the benzyl ring yields distinct sigma receptor binding and subtype selectivity profiles compared to other positional isomers [1]. Researchers developing sigma-1 or sigma-2 selective probes for CNS disorders, pain, or cancer should prioritize 3-methylbenzylpiperazine as a core building block when the desired pharmacological profile requires meta-substitution characteristics [1].

Analytical Method Development: Chromatographic Differentiation of Regioisomeric Piperazines

The regioisomeric nature of substituted benzylpiperazines, including the meta-methyl substituted variant, necessitates robust analytical methods capable of distinguishing between positional isomers [1]. Studies have demonstrated that GC retention characteristics and vapor-phase IR spectra differ systematically between regioisomeric piperazine derivatives based on substitution pattern [1]. 2-(3-Methylbenzyl)piperazine therefore serves as a critical reference standard for developing and validating chromatographic or spectroscopic methods intended to resolve meta-, ortho-, and para-substituted benzylpiperazines in complex matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methylbenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.